- Facile preparation of 2-imidazolines from aldehydes with tert-butyl hypochlorite, Synthesis, 2007, (13), 1939-1942
Cas no 936-49-2 (2-Phenyl-2-imidazoline)
2-Phenyl-2-imidazoline structure
Product Name:2-Phenyl-2-imidazoline
Numero CAS:936-49-2
MF:C9H10N2
MW:146.189101696014
MDL:MFCD00005180
CID:40338
PubChem ID:13639
Update Time:2024-10-26
2-Phenyl-2-imidazoline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Phenyl-4,5-dihydro-1H-imidazole
- 2-Phenylimidazoline
- 2-Phenyl-2-imidazoline
- 4,5-Dihydro-2-phenyl-1H-imidazole
- 2-Imidazoline,2-phenyl- (6CI,7CI,8CI)
- 2-Phenyl-4,5-dihydroimidazole
- 2PZ-L
- B 31
- Curezol2PZ-L
- NSC 54747
- Veba B 31
- Vestagon B 31
- 2-Imidazoline, 2-phenyl- (6CI, 7CI, 8CI)
- 4,5-Dihydro-2-phenyl-1H-imidazole (ACI)
- Curezol 2PZ-L
- Curezol 2PZL-T
- Eutomer B 31
- Jietongda SA 31
- SA 31
- 2-Phenyl-4,5-dihydro-1H-imidazole #
- AC-11337
- E78R99DCH8
- EN300-29510
- 2-IMIDAZOLINE, 2-PHENYL-
- MFCD00005180
- STK367860
- EC 213-313-4
- W-100236
- 2-Phenyl-2-imidazoline, >=96% (HPLC)
- BRN 0119250
- DTXSID5061322
- 936-49-2
- NSC54747
- EINECS 213-313-4
- 1H-Imidazole,5-dihydro-2-phenyl-
- STR05026
- BDBM50240363
- 2-Phenyl-1H-Imidazoline
- NS00008391
- F1995-0381
- CS-0008348
- 5-23-06-00425 (Beilstein Handbook Reference)
- 1H-Imidazole, 4,5-dihydro-2-phenyl-
- 2-phenyl imidazoline
- D78018
- Z283858536
- AKOS001429412
- 4,5-dihydro-2-phenylimidazole
- P0685
- NSC-54747
- Q63392122
- CHEMBL274548
- SCHEMBL105024
- 2-Imidazoline, 2-phenyl- (6CI,7CI,8CI); 2-Phenyl-2-imidazoline
-
- MDL: MFCD00005180
- Inchi: 1S/C9H10N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2,(H,10,11)
- Chiave InChI: BKCCAYLNRIRKDJ-UHFFFAOYSA-N
- Sorrisi: N1CCNC=1C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 146.08400
- Massa monoisotopica: 146.084
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 157
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 24.4A^2
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 0.9
Proprietà sperimentali
- Colore/forma: Cristalli bianchi
- Densità: 1,15 g/cm3
- Punto di fusione: 100.0 to 103.0 deg-C
- Punto di ebollizione: 181°C/20mmHg(lit.)
- Punto di infiammabilità: Fahrenheit: 303,8 ° f
Celsius: 151 ° c - Indice di rifrazione: 1.5600 (estimate)
- Coefficiente di ripartizione dell'acqua: dissoluzione
- PSA: 24.39000
- LogP: 0.80080
- λmax: 325(lit.)
- Solubilità: Non determinato
2-Phenyl-2-imidazoline Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Danger
- Dichiarazione di pericolo: H302-H315-H319
- Dichiarazione di avvertimento: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Numero di trasporto dei materiali pericolosi:UN 3263 8/PG 2
- WGK Germania:3
- Codice categoria di pericolo: 22-38-41-50/53
- Istruzioni di sicurezza: S26-S36/37/39-S45-S37/39
- RTECS:NJ4395500
-
Identificazione dei materiali pericolosi:
- TSCA:Yes
- PackingGroup:Ⅲ
- Condizioni di conservazione:Keep in dark place,Inert atmosphere,Room temperature(BD23178)
- Frasi di rischio:R36/37/38
2-Phenyl-2-imidazoline Dati doganali
- CODICE SA:2933290090
- Dati doganali:
Codice doganale cinese:
2933290090Panoramica:
2933290090. altri composti con struttura ad anello imidazolo non fuso. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933290090. altri composti contenenti nella struttura un anello imidazolo non utilizzato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
2-Phenyl-2-imidazoline Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160437-100g |
2-Phenyl-2-imidazoline |
936-49-2 | >98.0%(HPLC) | 100g |
¥93.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160437-25G |
2-Phenyl-2-imidazoline |
936-49-2 | >98.0%(HPLC) | 25g |
¥29.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160437-500G |
2-Phenyl-2-imidazoline |
936-49-2 | >98.0%(HPLC) | 500g |
¥326.90 | 2023-09-01 | |
| Ambeed | A591130-25g |
2-Phenyl-4,5-dihydro-1H-imidazole |
936-49-2 | 98% | 25g |
$17.0 | 2025-02-21 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY051648-500g |
2-Phenylimidazoline |
936-49-2 | ≥97% | 500g |
¥186.00 | 2024-07-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P833325-2.5kg |
2-Phenyl-2-imidazoline |
936-49-2 | 97% | 2.5kg |
2,068.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 78727-50G |
2-Phenyl-2-imidazoline |
936-49-2 | 50g |
¥434.73 | 2023-11-21 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-25g |
2-Phenyl-4,5-dihydro-1H-imidazole |
936-49-2 | 25g |
¥36.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-100g |
2-Phenyl-4,5-dihydro-1H-imidazole |
936-49-2 | 100g |
¥76.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P78770-1kg |
2-Phenyl-4,5-dihydro-1H-imidazole |
936-49-2 | 1kg |
¥576.0 | 2021-09-08 |
2-Phenyl-2-imidazoline Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: tert-Butanol ; 30 min, rt
1.2 Reagents: tert-Butyl hypochlorite ; 2 h, 50 °C
1.3 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: tert-Butyl hypochlorite ; 2 h, 50 °C
1.3 Reagents: Sodium sulfite Solvents: Water
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: tert-Butanol ; 30 min, rt
1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C
1.3 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C
1.3 Reagents: Sodium sulfite Solvents: Water
Riferimento
- An efficient preparation of 2-imidazolines and imidazoles from aldehydes with molecular iodine and (diacetoxyiodo)benzene, Synlett, 2006, (2), 227-230
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Hydrogen sulfide
Riferimento
- Preparation of cyclic amidines, Germany, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: Ethanol ; 1 h, reflux; cooled
1.2 Reagents: Iodine ; 2 h, reflux; reflux → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Iodine ; 2 h, reflux; reflux → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
Riferimento
- Metal-free one-pot synthesis of 1,3-diazaheterocyclic compounds via I2-mediated oxidative C-N bond formation, RSC Advances, 2015, 5(76), 62194-62201
Metodo di produzione 5
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Acetonitrile
Riferimento
- Carbon-transfer reactions of Δ2-oxazolinium and -thiazolinium cations, Tetrahedron, 1986, 42(5), 1449-60
Metodo di produzione 7
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: 1,3-Bis(diphenylphosphino)propane , Palladium chloride Solvents: Toluene ; 16 h, reflux
Riferimento
- Palladium-Catalyzed Multicomponent Synthesis of 2-Aryl-2-imidazolines from Aryl Halides and Diamines, Journal of Organic Chemistry, 2013, 78(8), 4158-4164
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: tert-Butanol ; 30 min, rt
1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C
1.3 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Potassium carbonate , Iodine ; 3 h, 70 °C
1.3 Reagents: Sodium sulfite Solvents: Water
Riferimento
- Direct oxidative conversion of aldehydes and alcohols to 2-imidazolines and 2-oxazolines using molecular iodine, Tetrahedron, 2007, 63(6), 1474-1480
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: Dichloromethane ; 30 min, 0 °C
1.2 Reagents: N-Bromosuccinimide ; overnight, rt
1.3 Reagents: Sodium dithionite Solvents: Water
1.2 Reagents: N-Bromosuccinimide ; overnight, rt
1.3 Reagents: Sodium dithionite Solvents: Water
Riferimento
- One-pot synthesis of imidazolines from aldehydes: detailed study about solvents and substrates, Tetrahedron, 2007, 63(3), 638-643
Metodo di produzione 11
Metodo di produzione 12
Condizioni di reazione
1.1 Catalysts: Sulfur ; 2.5 min, rt
Riferimento
- Microwave-assisted facile and convenient synthesis of imidazolines, Bulletin of the Korean Chemical Society, 2003, 24(9), 1354-1356
Metodo di produzione 13
Condizioni di reazione
1.1 Catalysts: N-Bromosaccharin Solvents: Dichloromethane ; 20 min, rt
1.2 Reagents: Sodium hydroxide , Sodium pyrosulfite Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide , Sodium pyrosulfite Solvents: Water ; rt
Riferimento
- Green and rapid and instrumental one-pot method for the synthesis of imidazolines having potential anti-SARS-CoV-2 main protease activity, Sustainable Chemistry and Pharmacy, 2023, 34,
Metodo di produzione 14
Condizioni di reazione
1.1 Solvents: Dichloromethane ; 2 h, 0 °C
1.2 Reagents: N-Bromosuccinimide ; 0 °C; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: N-Bromosuccinimide ; 0 °C; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Riferimento
- Synthesis of novel C-2 substituted imidazoline derivatives having the norbornene/dibenzobarrelene skeletons, ARKIVOC (Gainesville, 2018, (7), 131-142
Metodo di produzione 15
Condizioni di reazione
1.1 Solvents: tert-Butanol ; 20 min, rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) , Hydrogen peroxide Catalysts: Sodium iodide Solvents: Water ; 80 °C
1.3 Reagents: Sodium dithionite Solvents: Water ; rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) , Hydrogen peroxide Catalysts: Sodium iodide Solvents: Water ; 80 °C
1.3 Reagents: Sodium dithionite Solvents: Water ; rt
Riferimento
- A facile and efficient synthesis of 2-imidazolines from aldehydes using hydrogen peroxide and substoichiometric sodium iodide, Synthesis, 2011, (10), 1599-1603
Metodo di produzione 16
Condizioni di reazione
1.1 Solvents: Water ; 30 min, rt
1.2 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid , Tetrabutylammonium bromide Solvents: Water ; rt → 80 °C; 2 h, 80 °C
1.2 Reagents: Hydrogen peroxide Catalysts: 12-Tungstophosphoric acid , Tetrabutylammonium bromide Solvents: Water ; rt → 80 °C; 2 h, 80 °C
Riferimento
- Green Synthesis of 2-Substituted Imidazolines using Hydrogen Peroxide Catalyzed by Tungstophosphoric Acid and Tetrabutylammonium Bromide in Water, Journal of Heterocyclic Chemistry, 2019, 56(3), 998-1002
Metodo di produzione 17
Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethylene glycol ; 2 h, reflux; 20 mm Hg, 175 - 180 °C
Riferimento
- Synthesis and acaricidal activity of 1-arylmethyl-2-arylimidazolidines, Nippon Noyaku Gakkaishi, 2001, 26(4), 393-398
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Sodium acetate Catalysts: Iodine , (SP-4-2)-[(αR)-α-(Hydroxy-κO)benzeneacetato-κO][(αS)-α-(hydroxy-κO)benzeneacetat… Solvents: Toluene ; 20 min, 90 °C
Riferimento
- Microwave-assisted cascade cycloaddition for C-N bond formation: an approach to the construction of 1,4,5,6-tetrahydropyrimidine and 2-imidazoline derivatives, Synthesis, 2013, 45(18), 2525-2532
Metodo di produzione 19
Condizioni di reazione
1.1 Catalysts: Phosphorus sulfide (P2S5) ; 5.5 min, heated; cooled; rt
Riferimento
- Rapid and efficient synthesis of imidazolines and bisimidazolines under microwave and ultrasonic irradiation, Monatshefte fuer Chemie, 2007, 138(6), 579-583
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: (2-Thiophenecarboxylato-κO2,κS1)copper Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; rt; 2 h, 100 °C
Riferimento
- Palladium(0)-catalyzed, copper(I)-mediated coupling of boronic acids with cyclic thioamides. selective carbon-carbon bond formation for the functionalization of heterocycles, Journal of Organic Chemistry, 2007, 72(12), 4440-4448
2-Phenyl-2-imidazoline Raw materials
- 2-Imidazolidinethione
- Phenylboronic acid
- Iodobenzene
- Tert-BUTYL ISOCYANIDE
- Oxazolium, 4,5-dihydro-3,4,4-trimethyl-2-phenyl-, iodide
- Benzaldehyde
2-Phenyl-2-imidazoline Preparation Products
2-Phenyl-2-imidazoline Letteratura correlata
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
936-49-2 (2-Phenyl-2-imidazoline) Prodotti correlati
- 504-74-5(Imidazolidine)
- 59-98-3(Tolazoline)
- 930-52-9(2-Ethyl-2-imidazoline)
- 120-93-4(imidazolidin-2-one)
- 96-45-7(2-Imidazolidinethione)
- 80-73-9(1,3-Dimethyl-2-imidazolidinone)
- 28118-54-9(4,5-Dihydro-2-methoxy-1H-imidazole, (30-40% solution in Dichloromethane))
- 5465-96-3(2-Nitroamino-2-imidazoline)
- 615-16-7(2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 534-26-9(2-methyl-4,5-dihydro-1H-imidazole)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti